4-(Chloromethyl)-2,2-difluoro-1,3-benzodioxole
Overview
Description
Chloromethyl compounds are often used in organic synthesis . They typically contain a chloromethyl group (-CH2Cl) attached to a larger structure. The presence of the chloromethyl group can make these compounds highly reactive .
Synthesis Analysis
The synthesis of chloromethyl compounds often involves the reaction of a precursor molecule with a chlorinating agent . The specific synthesis process can vary depending on the structure of the precursor molecule and the desired product .Molecular Structure Analysis
The molecular structure of chloromethyl compounds can be determined using various analytical techniques, such as X-ray diffraction (XRD), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) .Chemical Reactions Analysis
Chloromethyl compounds are known for their reactivity and can participate in a variety of chemical reactions . They can act as alkylating agents, and their reactions often involve the replacement of the chlorine atom with another group .Physical And Chemical Properties Analysis
The physical and chemical properties of chloromethyl compounds can vary widely depending on their specific structure . These properties can include factors such as color, density, hardness, malleability, solubility, electrical conductivity, melting point, and boiling point .Scientific Research Applications
Medicinal Chemistry Applications
The 2,2-difluorobenzodioxole moiety, including compounds like 4-(Chloromethyl)-2,2-difluoro-1,3-benzodioxole, has been introduced in medicinal chemistry research as a potential metabolically stable derivative of the benzodioxole fragment. The chlorine atom in such compounds can be useful for further functionalization through cross-coupling reactions, which is crucial in the development of new pharmaceutical compounds (Catalani, Paio, & Perugini, 2010).
Organic Synthesis
In organic synthesis, the conversion of 2,2-difluoro-1,3-benzodioxole into a wide range of derivatives showcases its utility as an exceptionally acidic arene. The synthesis involves intermediates that can be transformed into various functional groups, providing a versatile platform for the development of new organic compounds. This process exemplifies the compound's role in expanding the toolbox of organic synthesis (Schlosser, Gorecka, & Castagnetti, 2003).
Material Science
In material science, the electrosynthesis of polymers based on benzodioxole derivatives, including those related to 4-(Chloromethyl)-2,2-difluoro-1,3-benzodioxole, demonstrates the application of these compounds in conducting polymers. These materials are of interest due to their potential electrical conductivity and the possibility of creating novel materials with unique properties (Jing-kun, 2008).
Chemical Methodology
The structural elaboration of 2,2-difluoro-1,3-benzodioxole derivatives through deprotonation-triggered heavy-halogen migrations provides insights into the manipulation of molecular structures for specific functionalities. This methodology is significant for designing compounds with desired properties for various applications (Gorecka, Leroux, & Schlosser, 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(chloromethyl)-2,2-difluoro-1,3-benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-4-5-2-1-3-6-7(5)13-8(10,11)12-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASZKFQADMACSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2,2-difluoro-1,3-benzodioxole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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